Cas no 1048640-75-0 (N-benzyl-1-(3-methylphenyl)methanamine hydrochloride)

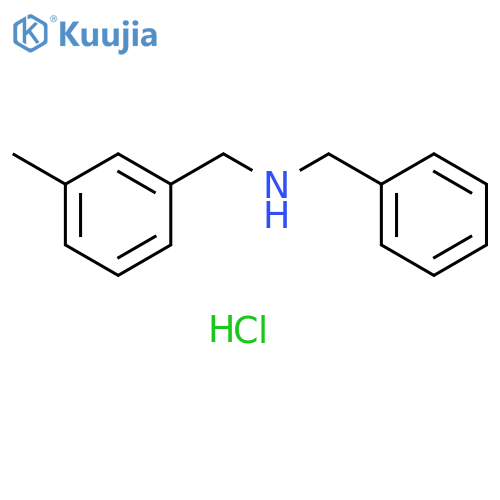

1048640-75-0 structure

商品名:N-benzyl-1-(3-methylphenyl)methanamine hydrochloride

CAS番号:1048640-75-0

MF:C15H18ClN

メガワット:247.763123035431

MDL:MFCD03930957

CID:4569553

PubChem ID:15945460

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-benzyl-1-(3-methylphenyl)methanamine hydrochloride

- 1048640-75-0

- N-BENZYL(3-METHYLPHENYL)METHANAMINE HYDROCHLORIDE

- MLS000700362

- benzyl[(3-methylphenyl)methyl]amine hydrochloride

- N-[(3-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride

- CHEMBL1570132

- N-Benzyl-1-(3-methylphenyl)methanamine HCl

- N-benzyl-1-(3-methylphenyl)methanaminehydrochloride

- AKOS003745744

- N-benzyl-N-(3-methylbenzyl)amine

- MFCD03930957

- SMR000228610

- BS-41205

-

- MDL: MFCD03930957

- インチ: 1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H

- InChIKey: NSMQBJXUTMVAHS-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=C(C)C=1)NCC1C=CC=CC=1.Cl

計算された属性

- せいみつぶんしりょう: 247.1127773g/mol

- どういたいしつりょう: 247.1127773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB221024-5 g |

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride; 95% |

1048640-75-0 | 5g |

€365.50 | 2023-01-27 | ||

| abcr | AB221024-1 g |

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride; 95% |

1048640-75-0 | 1g |

€128.10 | 2023-01-27 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00931366-5g |

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride |

1048640-75-0 | 95% | 5g |

¥1804.0 | 2023-04-06 | |

| abcr | AB221024-1g |

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride, 95%; . |

1048640-75-0 | 95% | 1g |

€137.20 | 2025-02-27 | |

| abcr | AB221024-5g |

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride, 95%; . |

1048640-75-0 | 95% | 5g |

€381.90 | 2025-02-27 | |

| A2B Chem LLC | AI91185-1g |

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |

1048640-75-0 | 95% | 1g |

$61.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1237766-5g |

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |

1048640-75-0 | 95% | 5g |

$315 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1237766-5g |

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |

1048640-75-0 | 95% | 5g |

$315 | 2025-02-24 | |

| A2B Chem LLC | AI91185-5g |

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |

1048640-75-0 | 95% | 5g |

$212.00 | 2024-04-20 | |

| 1PlusChem | 1P00J49D-5g |

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |

1048640-75-0 | 95% | 5g |

$212.00 | 2025-03-01 |

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

1048640-75-0 (N-benzyl-1-(3-methylphenyl)methanamine hydrochloride) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1048640-75-0)N-benzyl-1-(3-methylphenyl)methanamine hydrochloride

清らかである:99%

はかる:5g

価格 ($):246.0